molecular formula C15H12ClN3 B5610850 2-amino-4-(4-chlorophenyl)-6-cyclopropylnicotinonitrile

2-amino-4-(4-chlorophenyl)-6-cyclopropylnicotinonitrile

Cat. No. B5610850
M. Wt: 269.73 g/mol
InChI Key: QAXJTDWBIGBWKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related nicotinonitrile derivatives often involves multi-component reactions, combining malononitrile with different aldehydes, ketones, or similar carbon nucleophiles in the presence of catalysts. For instance, the ultrasound-promoted one-pot synthesis of 2-amino-4,6-diphenylnicotinonitriles illustrates the efficiency of combining malononitrile, aromatic aldehydes, and acetophenone derivatives under sonication, which enhances reaction rates and yields without the need for traditional catalysts (Safari, Banitaba, & Khalili, 2012). Similarly, using cellulose sulfuric acid as a catalyst in aqueous media has been demonstrated as an effective method for synthesizing 2-amino-4,6-diphenylnicotinonitriles, showcasing the role of green chemistry in synthesizing complex organic compounds (Mansoor et al., 2014).

Molecular Structure Analysis

The molecular structure of nicotinonitrile derivatives, including those similar to 2-amino-4-(4-chlorophenyl)-6-cyclopropylnicotinonitrile, can be studied using techniques like X-ray crystallography. These analyses often reveal intricate details about molecular geometry, intramolecular interactions, and the stabilization of the molecule through various electronic effects. For example, studies on related compounds have shown the importance of hydrogen bond interactions in stabilizing the crystal structure and influencing the molecular conformation (Hosseinzadeh et al., 2021).

Chemical Reactions and Properties

Nicotinonitrile derivatives engage in a variety of chemical reactions, influenced by their functional groups. These reactions include cyclization, condensation, and substitution, which can be leveraged to synthesize a wide range of secondary compounds with potential pharmacological activities. The presence of the amino group allows for further functionalization and increases the compound's reactivity towards electrophiles and nucleophiles.

Physical Properties Analysis

The physical properties of nicotinonitrile derivatives, such as solubility, melting point, and stability, are crucial for their handling and application in chemical synthesis. These properties are influenced by the molecular structure and substituents present on the nicotinonitrile core. Compounds with similar structures have been shown to possess high thermal stability and distinct photophysical properties, indicative of their potential utility in material science applications (Suwunwong et al., 2013).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

As with any chemical compound, handling “2-amino-4-(4-chlorophenyl)-6-cyclopropylnicotinonitrile” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices .

Future Directions

The study and application of this compound could be a potential area of research in organic chemistry or medicinal chemistry. Its properties and reactivity could make it useful in the synthesis of complex organic molecules or as a potential pharmaceutical compound .

properties

IUPAC Name

2-amino-4-(4-chlorophenyl)-6-cyclopropylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3/c16-11-5-3-9(4-6-11)12-7-14(10-1-2-10)19-15(18)13(12)8-17/h3-7,10H,1-2H2,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXJTDWBIGBWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=C(C(=C2)C3=CC=C(C=C3)Cl)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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